molecular formula C20H28N2O3 B4011064 Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate

Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate

Cat. No.: B4011064
M. Wt: 344.4 g/mol
InChI Key: YLVUOLSYKFPIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate involves its interaction with specific molecular targets in the body:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate is unique due to its specific structural features, such as the cyclopentyl group and the ester functionality, which may contribute to its distinct biological activities and pharmacological properties.

Properties

IUPAC Name

methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-25-20(24)18(17-9-5-6-10-17)19(23)22-13-11-21(12-14-22)15-16-7-3-2-4-8-16/h2-4,7-8,17-18H,5-6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVUOLSYKFPIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate
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Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate
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Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate
Reactant of Route 4
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Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate
Reactant of Route 5
Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate
Reactant of Route 6
Methyl 3-(4-benzylpiperazin-1-yl)-2-cyclopentyl-3-oxopropanoate

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